molecular formula C18H14ClN3O2 B2821813 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 899991-49-2

1-(2-chlorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2821813
CAS No.: 899991-49-2
M. Wt: 339.78
InChI Key: PBWZBDMAPJURDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the 2-chlorobenzyl group, and the formation of the carboxamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, the 2-chlorobenzyl group, and the carboxamide group would each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, the chlorine atom in the 2-chlorobenzyl group might be replaced by other groups in nucleophilic substitution reactions, and the carboxamide group might participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure and the intermolecular forces between its molecules .

Scientific Research Applications

Spectroscopic Investigation and Coenzyme Models

Research has delved into the spectroscopic characteristics of related dihydronicotinamides, which serve as model compounds for natural coenzymes like NADH and NMNH. These studies provide valuable insights into the conformation, absorption, and fluorescence properties of these compounds, contributing to our understanding of their role in biological systems and their potential applications in biochemistry and molecular biology (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Prediction of Biological Activity

Another avenue of research focuses on the synthesis of novel compounds and the prediction of their biological activity. For example, a study on the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids led to the formation of novel bicyclic systems, with predictions on their biological activities being made using computational methods (Kharchenko, Detistov, & Orlov, 2008).

Functionalization Reactions and Heterocyclic Chemistry

The functionalization reactions of specific carboxylic acids and acid chlorides with amines like 2,3-diaminopyridine have been explored, leading to the formation of compounds with potential pharmacological properties. Such studies contribute to the field of heterocyclic chemistry and offer pathways for the development of new therapeutic agents (Yıldırım, Kandemirli, & Demir, 2005).

Novel Heterocyclic Ring Systems

Research has also focused on the synthesis of new heterocyclic ring systems, which are of significant interest in medicinal chemistry for their potential as drug candidates. The creation of such novel compounds expands the repertoire of molecules available for pharmacological testing and development (Caroti, Ceccotti, D. Settimo, Palla, & Primofiore, 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action might involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is used as a drug, its safety would be evaluated through preclinical and clinical trials .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its mechanism of action, and developing methods for its synthesis and purification .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWZBDMAPJURDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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